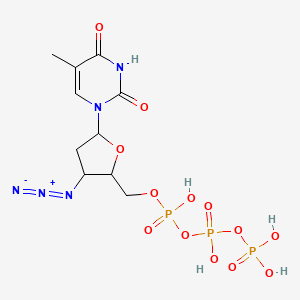
4,4'-Diheptyl-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Diheptyl-2,2’-bipyridine is an organic compound belonging to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond The heptyl groups at the 4,4’ positions enhance the compound’s hydrophobicity and influence its chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diheptyl-2,2’-bipyridine typically involves the coupling of 4-heptylpyridine derivatives. One common method is the Hiyama-Denmark cross-coupling reaction, which involves the reaction of 4-heptyl-2-(trimethylsilyl)pyridine with 2-bromo-4-heptylpyridine in the presence of a palladium catalyst and a fluoride source. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods: Industrial production of 4,4’-Diheptyl-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Diheptyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bipyridine to its dihydro form using reducing agents like sodium borohydride.
Substitution: The heptyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles such as alkoxides or amines, polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: 4,4’-Diheptyl-2,2’-bipyridine N-oxide.
Reduction: 4,4’-Diheptyl-2,2’-dihydrobipyridine.
Substitution: Various substituted bipyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-Diheptyl-2,2’-bipyridine has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are used in catalysis and material science.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 4,4’-Diheptyl-2,2’-bipyridine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4,4’-Di-tert-butyl-2,2’-bipyridine: Similar in structure but with tert-butyl groups instead of heptyl groups. It is also used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups and is used in the synthesis of luminescent materials and coordination complexes.
2,2’-Bipyridine: The parent compound without any substituents, widely used in coordination chemistry and as a building block for more complex molecules.
Uniqueness: 4,4’-Diheptyl-2,2’-bipyridine is unique due to its long heptyl chains, which impart distinct hydrophobic properties and influence its solubility and reactivity. These characteristics make it suitable for specific applications in material science and catalysis where hydrophobic interactions play a crucial role.
Eigenschaften
CAS-Nummer |
71071-44-8 |
|---|---|
Molekularformel |
C24H36N2 |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
4-heptyl-2-(4-heptylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C24H36N2/c1-3-5-7-9-11-13-21-15-17-25-23(19-21)24-20-22(16-18-26-24)14-12-10-8-6-4-2/h15-20H,3-14H2,1-2H3 |
InChI-Schlüssel |
KOYDOSLEMQLNJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



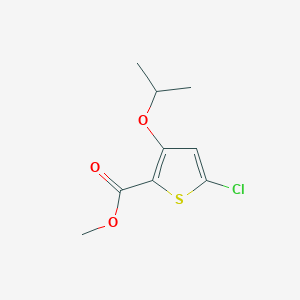
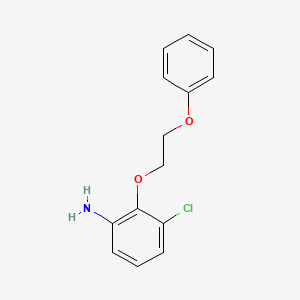
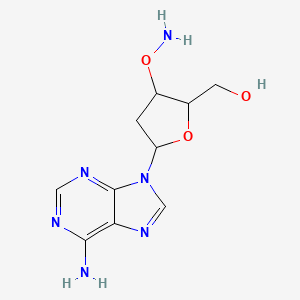


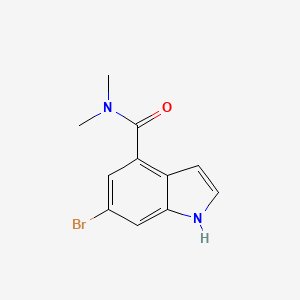



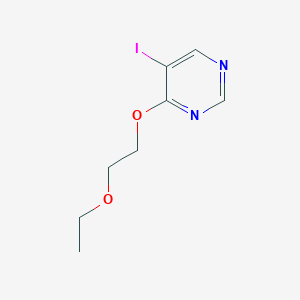
![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12075335.png)

